2-Hydroxypentanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867809 | |
| Record name | DL-2-Hydroxyglutarate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117973-49-6 | |
| Record name | DL-2-Hydroxyglutarate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology of 2 Hydroxypentanedioate Metabolism
Dehydrogenases Facilitating 2-Hydroxypentanedioate Interconversion
The interconversion of this compound is primarily facilitated by two distinct, stereospecific dehydrogenases: D-2-hydroxypentanedioate dehydrogenase (D2HGDH) and L-2-hydroxypentanedioate dehydrogenase (L2HGDH). nih.gov These enzymes are responsible for the oxidation of D-2-HG and L-2-HG, respectively. nih.gov While both are FAD-dependent enzymes, they belong to different protein families and exhibit low sequence and structural similarity. nih.gov
D-2-Hydroxypentanedioate Dehydrogenase (D2HGDH)
D-2-hydroxypentanedioate dehydrogenase (D2HGDH) is a mitochondrial enzyme that catalyzes the oxidation of D-2-hydroxyglutarate to 2-oxoglutarate. researchgate.netuniprot.orggenecards.org This enzyme is highly active in the liver and kidney, with notable activity in the heart and brain as well. genecards.org
D2HGDH from various organisms has been characterized, revealing important aspects of its function. In Pseudomonas stutzeri, D2HGDH is a homodimer, with each subunit binding one molecule of flavin adenine (B156593) dinucleotide (FAD). pnas.orgpnas.org In contrast, D2HGDH from Escherichia coli and Pantoea ananatis are homotetrameric. mdpi.com
The enzyme exhibits specificity for the D-isomers of certain 2-hydroxy acids. pnas.org Human D2HGDH shows high activity towards D-2-hydroxyglutarate and D-malate, with weak activity towards D-lactate and L-2-hydroxyglutarate. uniprot.orgmdpi.comresearchgate.net Similarly, D2HGDH from P. stutzeri demonstrates high activity with D-2-HG and D-malate but no detectable activity with L-2-hydroxyglutarate or D-lactate. nih.gov The enzyme from A. thaliana also shows very low activity toward D-lactate and meso-tartrate. uniprot.org Interestingly, some bacterial D2HGDHs, such as those from E. coli and P. ananatis, show strict substrate specificity for D-2-HGA. mdpi.com
The kinetic properties of D2HGDH have been determined for various substrates. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, varies depending on the substrate and the source of the enzyme.
Table 1: Kinetic Parameters of D2HGDH for Various Substrates
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) |
|---|---|---|---|
| Human | D-2-hydroxyglutarate | 0.12 frontiersin.orguniprot.org | - |
| Human | D-malate | 0.17 uniprot.org | - |
| Human | D-lactate | 0.15 uniprot.org | - |
| P. stutzeri | D-2-HG | 0.17 ± 0.02 nih.gov | 7.90 ± 1.05 nih.gov |
| P. stutzeri | D-malate | 3.61 ± 0.14 nih.gov | 11.70 ± 0.39 nih.gov |
| P. ananatis | D-2-HGA | 0.208 mdpi.com | - |
| E. coli | D-2-HGA | 0.083 mdpi.com | - |
| A. thaliana | (R)-2-hydroxyglutarate | 0.584 uniprot.org | - |
D2HGDH is a flavoprotein that requires flavin adenine dinucleotide (FAD) as a cofactor for its catalytic activity. nih.govpnas.orgwikipedia.orgthe-innovation.org The enzyme binds one FAD molecule per subunit. pnas.org In addition to FAD, some D2HGDH enzymes, like the one from Pseudomonas aeruginosa, also require a metal ion, specifically Zn2+, for catalysis. researchgate.netacs.org The catalytic mechanism of D2HGDH involves the oxidation of the D-2-hydroxy acid substrate, coupled with the reduction of FAD to FADH2. the-innovation.org
In eukaryotes, D2HGDH is localized to the mitochondrial matrix. uniprot.orggenecards.orguniprot.org As it is not a membrane protein, D2HGDH cannot directly transfer electrons to the electron transport chain (ETC). pnas.orgresearchgate.net Instead, it relies on a soluble electron carrier system. pnas.org The primary electron acceptor for D2HGDH is the electron transfer flavoprotein (ETF). pnas.orgresearchgate.netnih.gov ETF then transfers the electrons to the ETF-ubiquinone oxidoreductase (ETFQO) complex, which in turn reduces ubiquinone in the inner mitochondrial membrane, feeding the electrons into the respiratory chain at the level of complex III. researchgate.netnih.govscience.govwiley.comuniprot.org This D2HGDH-ETF-ETFQO system forms an efficient pathway for the conversion of D-2-HG to 2-KG. the-innovation.org While cytochrome c can also act as an electron acceptor, it is considered less efficient due to a high Km value. uniprot.orgresearchgate.net
Cofactor Requirements (e.g., FAD) and Catalytic Mechanism
L-2-Hydroxypentanedioate Dehydrogenase (L2HGDH)
L-2-hydroxypentanedioate dehydrogenase (L2HGDH) is a mitochondrial enzyme responsible for the oxidation of L-2-hydroxyglutarate to 2-oxoglutarate. nih.govnih.govresearchgate.netmdpi.com It is a flavin adenine dinucleotide (FAD)-dependent enzyme. nih.govwikipedia.org
L2HGDH is highly specific for its substrate, L-2-hydroxyglutarate. nih.gov Studies on Drosophila melanogaster L2HGDH (dmL2HGDH) have shown that it exhibits high activity and substrate specificity for L-2-HG and has no activity towards L-malate, L-lactate, or D-2-HG. nih.gov This strict stereospecificity ensures that only the L-enantiomer is metabolized by this enzyme. nih.govnih.gov
The enzyme consists of an FAD-binding domain and a substrate-binding domain, with the active site located at their interface. nih.govresearchgate.netrcsb.org L2HGDH belongs to the D-amino acid oxidase (DAAO) family of FAD-dependent proteins. nih.gov The kinetic parameters for dmL2HGDH have been determined, showing a high specific activity and affinity for L-2-HG.
Table 2: Kinetic Parameters of Drosophila melanogaster L2HGDH (dmL2HGDH)
| Substrate | Specific Activity (μmol·min⁻¹·mg⁻¹) | K_M (mM) | k_cat (s⁻¹) |
|---|---|---|---|
| L-2-HG | 9.50 ± 0.31 nih.gov | 0.13 ± 0.008 nih.gov | 7.76 ± 0.11 nih.gov |
The enzyme's activity is generally not affected by the presence of various metal ions. nih.gov
Cofactor Dependencies and Oxidative Reaction Pathways
The metabolic breakdown of this compound (2-hydroxyglutarate, 2-HG) is primarily carried out by two stereospecific enzymes: L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH). These enzymes catalyze the oxidation of their respective enantiomers, L-2-HG and D-2-HG, back to α-ketoglutarate (α-KG), also known as 2-oxoglutarate. frontiersin.orgnih.govnih.gov
Both L2HGDH and D2HGDH are FAD-dependent enzymes. frontiersin.orgnih.govpnas.org They utilize flavin adenine dinucleotide (FAD) as a cofactor and electron acceptor to facilitate the oxidation of the hydroxyl group on the 2-HG molecule. frontiersin.orgresearchgate.net The general reaction involves the transfer of electrons from the 2-HG substrate to FAD, resulting in the formation of α-KG and reduced FAD (FADH2). frontiersin.orgresearchgate.net While both are FAD-dependent, L2HGDH and D2HGDH belong to different protein families and share low sequence identity. nih.gov L2HGDH is a member of the D-amino acid oxidase (DAAO) family. nih.gov In contrast, some D-2-hydroxyglutarate dehydrogenases, like the one from Pseudomonas aeruginosa, have been shown to require both FAD and a metal ion, specifically Zn2+, for catalysis. acs.org In this bacterial enzyme, the Zn2+ cofactor is believed to trigger the abstraction of the substrate's C2-OH proton, which initiates the oxidation and subsequent reduction of FAD. acs.org
The electrons from the reduced FADH2 are then transferred to the mitochondrial electron transport chain, often via the electron-transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF-QO), to support cellular respiration. researchgate.netpnas.org
Subcellular Distribution
The enzymes responsible for the catabolism of this compound are primarily located within the mitochondria. frontiersin.orgpnas.orgnih.gov Both L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are mitochondrial enzymes. frontiersin.orgnih.gov Subcellular fractionation studies of rat liver have confirmed that L2HGDH activity is predominantly in the mitochondrial fraction, where it is associated with the mitochondrial membranes. nih.govpnas.org This mitochondrial localization places the degradation of 2-HG in close proximity to the tricarboxylic acid (TCA) cycle, allowing for the direct re-entry of the product, α-ketoglutarate, into central carbon metabolism. nih.gov While the majority of 2-HG metabolism occurs in the mitochondria, recent biosensor-based studies have detected L-2-HG in different subcellular compartments, noting a lower abundance in the mitochondria compared to the cytoplasm under certain conditions, and have begun to elucidate the transport mechanisms involved. nih.govresearchgate.net
Other Hydroxyglutarate Dehydrogenases and Oxidoreductases
Beyond the canonical L2HGDH and D2HGDH, other enzymes can metabolize 2-hydroxyglutarate. One such enzyme is the hydroxyacid-oxoacid transhydrogenase (HOT), which is involved in γ-hydroxybutyrate metabolism. portlandpress.comoup.com HOT can catalyze the interconversion of α-KG and γ-hydroxybutyrate into succinic semialdehyde and D-2-HG. oup.com Additionally, some organisms possess D-α-hydroxyglutarate dehydrogenases that are NAD+-specific, rather than FAD-dependent, and are classified under a different systematic name, (R)-2-hydroxyglutarate:NAD+ 2-oxidoreductase. wikipedia.org The electrons from the reduced FAD cofactor of D2HGDH are ultimately transferred to the mitochondrial electron transport chain via the electron transfer flavoprotein-ubiquinone oxidoreductase (ETF-QO). researchgate.netpnas.org
Enzymes Involved in this compound Formation
Isocitrate Dehydrogenase (IDH) and Reductive Carboxylation Activity
Isocitrate dehydrogenase (IDH) enzymes are key players in cellular metabolism, catalyzing the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). nih.govwikipedia.org However, under certain conditions, the reaction can proceed in the reverse direction, a process known as reductive carboxylation. nih.govnih.govpnas.org In this reverse reaction, IDH utilizes NADPH to carboxylate α-KG, forming isocitrate. nih.gov
This reductive carboxylation pathway is particularly significant in the context of this compound (2-HG) formation. Wild-type mitochondrial IDH (IDH2), especially under hypoxic conditions, can enhance the reductive carboxylation of glutamine-derived α-KG. nih.govpnas.org This increased reverse flux through IDH2 is associated with a concurrent increase in the synthesis of 2-HG. nih.govpnas.org This suggests that under conditions of low oxygen, elevated α-KG levels can be shunted by IDH2 through a non-carboxylating reductive reaction to produce 2-HG. pnas.org While cancer-associated mutations in IDH1 and IDH2 are well-known for their neomorphic activity of converting α-KG to D-2-HG, wild-type IDH enzymes can also produce 2-HG, albeit less efficiently. nih.govnih.gov Studies in breast carcinoma cells lacking IDH mutations have shown that 2-HG is formed and that its production is significantly decreased upon silencing of IDH2, highlighting the role of wild-type IDH2 in 2-HG synthesis. nih.gov
Biochemical Properties and Substrate Utilization
Isocitrate dehydrogenases (IDHs) are a family of enzymes with distinct isoforms and properties. wikipedia.orgportlandpress.com In humans, there are three main isoforms: IDH1, IDH2, and IDH3. IDH1 is found in the cytosol and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. portlandpress.comportlandpress.com IDH1 and IDH2 are structurally similar homodimers that catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate using NADP+ as a cofactor, producing NADPH. wikipedia.orgportlandpress.complos.org IDH3, a key component of the TCA cycle, is a heterotetramer that uses NAD+ and catalyzes the irreversible oxidation of isocitrate. portlandpress.com
The activity of IDH enzymes is dependent on the presence of a divalent cation, with Mn2+ or Mg2+ being the most effective. plos.orgnih.gov The optimal pH for activity is typically in the slightly alkaline range, between 7.5 and 8.0. plos.orgnih.gov These enzymes bind to isocitrate within a highly conserved active site. wikipedia.orgplos.org The reverse reaction, reductive carboxylation, utilizes α-ketoglutarate and NADPH to produce isocitrate and NADP+. nih.govplos.org
Table 1: Biochemical Properties of Representative Isocitrate Dehydrogenases
| Property | Streptococcus mutans IDH (SmIDH) | Bifidobacterium longum IDH (BlIDH) | Micrarchaeon IDH (MhIDH) |
|---|---|---|---|
| Enzyme Type | NAD+-dependent | NADP+-dependent | NADP+-dependent |
| Structure | Homodimer (~70 kDa) | Homodimer (~83 kDa) | Data not specified |
| Optimal pH | 7.8 plos.org | 7.5 (with Mn2+) / 8.0 (with Mg2+) mdpi.com | ~8.0 nih.gov |
| Optimal Temperature | ~45°C plos.org | 60°C (with Mn2+) / 65°C (with Mg2+) mdpi.com | Data not specified |
| Cofactor | NAD+ (strictly) plos.org | NADP+ (567-fold preference over NAD+) mdpi.com | NADP+ (55-fold higher activity than NAD+) nih.gov |
| Divalent Cation | Mn2+ (most effective) plos.org | Mn2+ or Mg2+ mdpi.com | Mn2+, Mg2+, Co2+ (promiscuous) nih.gov |
| Km (Isocitrate) | 75 µM plos.org | 53.03 µM nih.gov | Data not specified |
| Km (Cofactor) | 137 µM (for NAD+) plos.org | 1.94 mM (for NADP+) nih.gov | Data not specified |
Promiscuous Activities of Wild-Type Enzymes
The production of this compound is not limited to mutant IDH enzymes. Several wild-type metabolic enzymes exhibit "promiscuous" activity, meaning they can catalyze secondary, "unwanted" reactions at a low rate, including the reduction of α-ketoglutarate (α-KG) to 2-HG. frontiersin.org This promiscuous production is an important source of 2-HG in cells under specific physiological or pathological conditions, such as hypoxia or acidic pH. frontiersin.orgnih.govnih.gov
The primary enzymes implicated in this promiscuous synthesis are lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). frontiersin.orgnih.gov Both mitochondrial (MDH2) and cytosolic (MDH1) malate dehydrogenases can reduce α-KG to L-2-HG. nih.govnih.gov Similarly, lactate dehydrogenase A (LDHA) can produce L-2-HG from α-KG, a reaction that is enhanced under acidic conditions. nih.govnih.gov In hypoxic cells, LDHA is considered a major producer of L-2-HG. nih.gov
Another enzyme, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the first step in serine biosynthesis, has also been shown to promiscuously produce both L- and D-2-HG from α-KG. frontiersin.orgnih.gov The bacterial homolog of PHGDH, SerA, was found to catalyze the NADH-dependent reduction of α-KG. nih.gov Even wild-type IDH enzymes can produce 2-HG from α-KG, particularly under conditions of high substrate and NADPH availability, such as hypoxia. nih.govpnas.org
Malate Dehydrogenase (MDH) and L-2-HG Production
Malate dehydrogenase (MDH) is a key enzyme in the citric acid cycle, typically catalyzing the reversible oxidation of malate to oxaloacetate. However, under certain conditions, MDH exhibits promiscuous activity, catalyzing the reduction of α-ketoglutarate (α-KG) to L-2-hydroxyglutarate (L-2-HG). portlandpress.comnih.gov This non-canonical function is particularly significant under hypoxic and/or acidic conditions, which are often characteristic of the tumor microenvironment. portlandpress.comresearchgate.net
The production of L-2-HG by MDH is stereospecific. nih.gov Both mitochondrial (MDH2) and cytosolic (MDH1) isoforms can perform this reaction. portlandpress.comresearchgate.net The accumulation of L-2-HG is facilitated by an increased NADH/NAD+ ratio, which drives the reductive carboxylation. portlandpress.com MDH2 is considered a primary contributor to L-2-HG production in hypoxia, given the higher concentration of α-KG in the mitochondrial matrix. portlandpress.com The catalytic efficiency for this promiscuous reaction is significantly lower—by a factor of 10^7 to 10^8—than for its primary reaction with oxaloacetate. researchgate.netfrontiersin.org
Studies have shown that acidic pH enhances the production of L-2-HG by MDH. nih.govnih.gov While the canonical activity of MDH1 is largely unaffected by pH changes, the L-2-HG-producing activity of MDH2 increases at a more acidic pH. portlandpress.comresearchgate.net This phenomenon is linked to the protonation state of α-KG, which influences its binding to the enzyme's active site. nih.gov
Table 1: Factors Influencing L-2-HG Production by MDH
| Factor | Effect on L-2-HG Production | Reference |
|---|---|---|
| Hypoxia | Increases L-2-HG levels. | portlandpress.comahajournals.org |
| Acidic pH | Enhances promiscuous activity, increasing L-2-HG production. | nih.govnih.gov |
| High NADH/NAD+ Ratio | Drives the reductive reaction from α-KG to L-2-HG. | portlandpress.com |
| Enzyme Isoform | MDH2 is a major contributor due to mitochondrial α-KG availability. | portlandpress.com |
Lactate Dehydrogenase (LDH) and L-2-HG Formation
Similar to MDH, lactate dehydrogenase (LDH), particularly the LDHA isoform, can promiscuously catalyze the stereospecific reduction of α-ketoglutarate to L-2-HG. portlandpress.comnih.gov This activity is a feature of altered cellular metabolism, such as the Warburg effect in cancer cells, where high rates of glycolysis lead to an abundance of NADH. portlandpress.com
The production of L-2-HG by LDH is notably enhanced by acidic conditions. nih.govnih.gov Research has demonstrated that a lower pH promotes a protonated form of α-KG, which binds more effectively to a key residue in the substrate-binding pocket of LDHA, thereby increasing the reaction rate. nih.gov This acid-enhanced production of L-2-HG can lead to the stabilization of hypoxia-inducible factor 1 alpha (HIF-1α), even in the absence of hypoxia. nih.gov
Both LDH and MDH contribute to the cellular pool of L-2-HG, especially under hypoxic and acidic conditions, and their relative contributions can vary depending on the cell type and the subcellular concentrations of substrates and cofactors. nih.gov In pancreatic cancer, for instance, the promiscuous activity of LDHA under hypoxic conditions leads to the accumulation of L-2-HG in both tumor and stromal cells. nih.gov
Hydroxyacid-Oxoacid Transhydrogenase Systems
Hydroxyacid-oxoacid transhydrogenase (HOT), also known as ADHFE1 in humans, is an enzyme that catalyzes the reversible oxidation of a hydroxyacid coupled to the reduction of an oxoacid without the need for a free cofactor like NAD+ or NADP+. the-innovation.orgebi.ac.uk
A primary function of HOT is in the catabolism of gamma-hydroxybutyrate (GHB). the-innovation.orgebi.ac.uk It catalyzes the oxidation of GHB to succinic semialdehyde, a reaction that is coupled with the stoichiometric reduction of α-ketoglutarate to D-2-hydroxyglutarate. the-innovation.orgresearchgate.net In this transhydrogenation, α-KG acts as the hydrogen acceptor. the-innovation.org This enzyme is considered a potential source for the synthesis of D-2-HG in humans, particularly in the context of certain metabolic disorders like D-2-hydroxyglutaric aciduria. researchgate.netnih.gov The human HOT enzyme is located in the mitochondria. ebi.ac.uk
This compound Synthase in Microbial Systems
While L-2-HG production in mammals often results from the promiscuous activity of dehydrogenases, some microbial systems have dedicated pathways for 2-HG metabolism. portlandpress.comnih.gov An example is the NADH-dependent 2-HG dehydrogenase (HgdH) from Acidaminococcus fermentans, which can be used to engineer microorganisms for the production of 2-HG. nih.gov
In one study, Corynebacterium glutamicum was engineered to produce 2-HG by overexpressing the hgdH gene. nih.gov By deleting competing NADH-consuming enzymes like lactate dehydrogenase and malate dehydrogenase and optimizing growth conditions to promote α-KG accumulation, the engineered strain efficiently converted α-KG to 2-HG. nih.gov This demonstrates the potential for creating specific microbial "synthases" for this compound through metabolic engineering.
Another approach involved extending the L-lysine biosynthesis pathway in C. glutamicum to produce L-2-HG via a six-step synthetic pathway. researchgate.net This pathway terminated with the action of a glutarate hydroxylase (CsiD), highlighting a different strategy for microbial synthesis. researchgate.net
Glutarate Hydroxylase (CsiD) in Microbial Metabolism
Glutarate hydroxylase, also known as CsiD (carbon starvation-induced protein D) or GlaH, is a key enzyme in a lysine (B10760008) degradation pathway found in various bacteria, including Escherichia coli and Pseudomonas putida. nih.govnih.govasm.org It is a non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.govresearchgate.net
CsiD catalyzes the stereoselective hydroxylation of glutarate at the C2 position to form L-2-hydroxyglutarate. nih.govnih.govresearchgate.net This reaction is a critical step in the catabolism of glutarate, which is an intermediate in the breakdown of L-lysine. uni-konstanz.de The L-2-HG produced is subsequently oxidized to α-ketoglutarate by L-2-hydroxyglutarate oxidase (LhgO), allowing the products to enter central metabolism. nih.govd-nb.info The entire pathway enables bacteria to utilize L-lysine as a carbon and energy source, particularly during periods of carbon starvation. nih.govnih.gov
The CsiD enzyme is highly specific for its substrate, glutarate, showing no activity with structurally similar dicarboxylic acids. nih.gov Its expression is regulated by the availability of its substrate, glutarate, which relieves repression by the regulator CsiR. nih.gov
Table 3: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Enantiomer Produced/Metabolized | Canonical Function | Reference |
|---|---|---|---|---|
| Malate Dehydrogenase | MDH | L-2-HG (produced) | Malate ↔ Oxaloacetate | portlandpress.comnih.gov |
| Lactate Dehydrogenase | LDH | L-2-HG (produced) | Pyruvate (B1213749) ↔ Lactate | portlandpress.comnih.gov |
| Phosphoglycerate Dehydrogenase | PHGDH | D-2-HG (produced) | 3-PG → 3-PHP | nih.govacs.org |
| Hydroxyacid-Oxoacid Transhydrogenase | HOT | D-2-HG (produced) | GHB + α-KG → SSA + D-2-HG | the-innovation.orgebi.ac.uk |
| Glutarate Hydroxylase | CsiD | L-2-HG (produced) | Glutarate → L-2-HG | nih.govnih.gov |
Biosynthesis and Catabolism Pathways Across Biological Domains
Microbial Metabolism of 2-Hydroxypentanedioate
The metabolism of this compound is not universally conserved; instead, distinct pathways for its synthesis and degradation have evolved in different microbial species. It exists in two stereoisomeric forms, L-2-hydroxyglutarate (L-2HG) and D-2-hydroxyglutarate (D-2HG), which are produced and metabolized through separate enzymatic reactions. portlandpress.com In many organisms, 2-HG is considered an oncometabolite, but in microbes, it often serves as a key intermediate in various metabolic processes. portlandpress.comthe-innovation.org
Pathways in Bacteria (e.g., Rhodospirillum rubrum, Pseudomonas, Escherichia coli, Corynebacterium glutamicum)
Bacteria exhibit a wide range of metabolic activities involving this compound, from its role in core metabolic pathways to its production as a valuable chemical through engineered fermentation processes.
In Rhodospirillum rubrum, a purple non-sulfur bacterium, D-α-hydroxyglutarate is a proposed key intermediate in a succinate-glycine cycle. oup.com This pathway is an alternative route for the metabolism of δ-aminolevulinate, distinct from tetrapyrrole biosynthesis. oup.com The cycle involves the conversion of δ-aminolevulinate to intermediates including γ,δ-dioxovalerate and subsequently D-α-hydroxyglutarate, which is then converted to glutamate (B1630785). oup.com The existence of this cycle is supported by the identification of D-α-hydroxyglutarate dehydrogenase activity in cell-free extracts of R. rubrum. oup.compnas.org
Pseudomonas species utilize 2-hydroxyglutarate in several metabolic contexts. In Pseudomonas putida, α-hydroxyglutarate is an intermediate in the catabolism of L-lysine via the α-aminoadipate pathway. nih.govcapes.gov.brcore.ac.uk Furthermore, various Pseudomonas species, including P. putida and P. aeruginosa, possess D-2-hydroxyglutarate dehydrogenase (D2HGDH), an enzyme that oxidizes D-2HG to α-ketoglutarate (also known as 2-oxoglutarate). pnas.orgacs.org This activity is crucial for coupling D-2HG metabolism with L-serine biosynthesis. pnas.orgnih.gov
Escherichia coli produces D-2HG from 2-ketoglutarate through the action of D-3-phosphoglycerate dehydrogenase (SerA), the first enzyme in the L-serine biosynthesis pathway. mdpi.comnih.gov This reaction is thought to help drive the thermodynamically unfavorable dehydrogenation of D-3-phosphoglycerate. pnas.orgmdpi.com E. coli also possesses enzymes to catabolize 2-HG. The gene ygaF (renamed lhgO) encodes an L-2-hydroxyglutarate oxidase, which recovers 2-ketoglutarate from mistakenly produced L-2HG. asm.org More recently, the ydiJ gene was found to encode a novel D-2-hydroxyglutarate dehydrogenase, providing a pathway for D-2HG catabolism. mdpi.comuniprot.org Additionally, 2-HG is an intermediate in a propionyl-CoA detoxification pathway in E. coli, where 2-HG synthase condenses propionyl-CoA and glyoxylate (B1226380). the-innovation.orgasm.org
Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids, does not naturally produce significant amounts of 2-hydroxyglutarate. frontiersin.org However, it has been metabolically engineered to become an efficient producer of L-2HG. frontiersin.orgnih.gov
In several bacteria, including Pseudomonas and E. coli, the biosynthesis of L-serine is intricately linked to the metabolism of D-2-hydroxyglutarate. pnas.org The initial step in serine synthesis, the dehydrogenation of D-3-phosphoglycerate to 3-phosphohydroxypyruvate, is thermodynamically unfavorable. pnas.orgnih.gov The enzyme responsible, D-3-phosphoglycerate dehydrogenase (SerA), couples this reaction with the energetically favorable reduction of 2-ketoglutarate to D-2-hydroxyglutarate. pnas.orgmdpi.com
This creates a metabolic cycle where D-2HG is produced to drive serine synthesis forward. The produced D-2HG is then immediately converted back to 2-ketoglutarate by a D-2-hydroxyglutarate dehydrogenase (D2HGDH). pnas.org This rapid conversion prevents the accumulation of D-2HG and regenerates the 2-ketoglutarate pool. pnas.org In Pseudomonas stutzeri, deletion of the D2HGDH gene leads to impaired growth, which can be rescued by the addition of L-serine, confirming the functional tie between D-2HG metabolism and serine biosynthesis. pnas.orgnih.gov
The metabolism of this compound is connected to several amino acid metabolic pathways.
Lysine (B10760008) Catabolism : In Pseudomonas putida, α-hydroxyglutarate is an intermediate in the breakdown of α-aminoadipate, a product of lysine catabolism. nih.govcapes.gov.br The D-lysine pathway can also connect to central metabolism via a 2-hydroxyglutarate intermediate. core.ac.uk
Glutamate Metabolism : In Rhodospirillum rubrum, the proposed succinate-glycine cycle links δ-aminolevulinate metabolism to the formation of glutamate via D-α-hydroxyglutarate. oup.com In Saccharomyces cerevisiae, 2-HG has been shown to be derived entirely from glutamate under anaerobic conditions when glutamate is the sole nitrogen source. researchgate.netnih.gov
The industrial amino acid producer Corynebacterium glutamicum has been successfully engineered for the fermentative production of L-2-hydroxyglutarate. Since L-2HG is not a native metabolite, a synthetic pathway was introduced. frontiersin.org One strategy involved extending the L-lysine biosynthesis pathway. By introducing a six-step synthetic pathway, researchers converted the L-lysine intermediate, L-2-aminoadipate, into glutarate, which is then hydroxylated to L-2HG. frontiersin.org This final hydroxylation step is catalyzed by a glutarate hydroxylase (CsiD), an Fe(II)/2-oxoglutarate-dependent dioxygenase sourced from organisms like E. coli or P. putida. frontiersin.orgnih.gov
Another approach developed a production system for 2-HG from 2-oxoglutarate in C. glutamicum. nih.gov This involved overexpressing an NADH-dependent 2-HG dehydrogenase from Acidaminococcus fermentans in a strain engineered to accumulate 2-oxoglutarate. This engineered strain achieved a high titer (80.1 mM) and yield (0.390 mol/mol glucose) of 2-HG. nih.gov
Table 1: Key Bacterial Enzymes in this compound Metabolism
| Enzyme | Organism | Reaction | Metabolic Pathway | Reference |
|---|---|---|---|---|
| D-α-hydroxyglutarate dehydrogenase | Rhodospirillum rubrum | D-2-hydroxyglutarate → 2-ketoglutarate | Succinate-glycine cycle | oup.compnas.org |
| D-2-hydroxyglutarate dehydrogenase (D2HGDH) | Pseudomonas sp. | D-2-hydroxyglutarate → 2-ketoglutarate + FADH₂ | L-serine biosynthesis, D-malate utilization | pnas.orgnih.govnih.gov |
| D-3-phosphoglycerate dehydrogenase (SerA) | E. coli, Pseudomonas sp. | 2-ketoglutarate + NADH → D-2-hydroxyglutarate + NAD⁺ | L-serine biosynthesis | pnas.orgmdpi.com |
| L-2-hydroxyglutarate oxidase (LhgO) | Escherichia coli | L-2-hydroxyglutarate + O₂ → 2-ketoglutarate + H₂O₂ | Metabolite repair | asm.org |
| D-2-hydroxyglutarate dehydrogenase (YdiJ) | Escherichia coli | D-2-hydroxyglutarate → 2-ketoglutarate | D-2HG catabolism | mdpi.comnih.gov |
| Glutarate hydroxylase (CsiD) | E. coli, P. putida (used in C. glutamicum) | Glutarate + 2-ketoglutarate + O₂ → L-2-hydroxyglutarate + succinate (B1194679) + CO₂ | Fermentative production | frontiersin.orgnih.gov |
| 2-hydroxyglutarate dehydrogenase (HgdH) | Acidaminococcus fermentans (used in C. glutamicum) | 2-ketoglutarate + NADH → 2-hydroxyglutarate + NAD⁺ | Fermentative production | nih.gov |
Interconnections with Other Amino Acid Metabolism
Metabolism in Yeast (Saccharomyces cerevisiae)
While the metabolism of 2-hydroxyglutarate in the yeast Saccharomyces cerevisiae was largely unexplored for a long time, recent studies have shown that it actively forms and degrades the D-enantiomer of 2-HG. researchgate.netnih.govlist.lu
The primary source of D-2HG in yeast is the reduction of α-ketoglutarate by the phosphoglycerate dehydrogenases Ser3 and Ser33. nih.govlist.luuni.lu These enzymes are primarily known for their role in the main L-serine biosynthesis pathway, where they oxidize 3-phosphoglycerate (B1209933). nih.gov Their ability to also reduce α-ketoglutarate using NADH represents a significant source of intracellular D-2HG. nih.govlist.lu
S. cerevisiae possesses two homologs of the human D-2HG dehydrogenase: Dld2, a mitochondrial protein, and Dld3, a cytosolic protein. researchgate.netnih.gov Both enzymes, previously annotated as D-lactate dehydrogenases, can efficiently oxidize D-2HG to α-ketoglutarate. nih.govlist.lu Interestingly, Dld3 was discovered to have a novel FAD-dependent transhydrogenase activity, converting D-2HG to α-ketoglutarate while using pyruvate (B1213749) as a hydrogen acceptor to form D-lactate. nih.govuni.lu This suggests that in yeast, D-2HG metabolism is mainly a cytosolic process that couples the shuttling of reducing equivalents from cytosolic NADH to the mitochondrial respiratory chain. nih.gov
Metabolism in Fungi (e.g., Aspergillus)
In fungi such as Aspergillus glaucus and Aspergillus nidulans, α-hydroxyglutarate is an intermediate in specific catabolic pathways. In A. glaucus cultured on a propionate (B1217596) medium, the fungus rapidly incorporates labeled glyoxylate to form α-hydroxyglutaric acid. nih.govnih.govasm.org This suggests the involvement of α-hydroxyglutaric acid in the catabolism of propionic acid in this mold. nih.govnih.gov
In Aspergillus nidulans, α-hydroxyglutarate is an intermediate in a novel pathway for the degradation of nicotinate (B505614) (vitamin B3). biorxiv.org The pathway involves the hydrolysis of an intermediate, 3-hydroxypiperidine-2,6-dione, to generate α-hydroxyglutaramate, which is then further processed to α-hydroxyglutarate. biorxiv.org This fungal pathway for nicotinate catabolism is distinct from those previously identified in prokaryotes. biorxiv.org
Plant Metabolism of this compound
This compound, also known as 2-hydroxyglutarate (2-HG), exists in two stereoisomeric forms, D-2-HG and L-2-HG, both of which are active in plant metabolism. researchgate.netbioone.orgresearchgate.net These molecules are integral to primary metabolic pathways, including photorespiration, the tricarboxylic acid (TCA) cycle, the glyoxylate cycle, and lysine catabolism. bioone.orgnih.govnih.gov
This compound is linked to several fundamental metabolic processes in plants. bioone.orgnih.govnih.gov
Photorespiration: This metabolic pathway, initiated by the oxygenase activity of RuBisCO, produces 2-phosphoglycolate, a toxic compound that is recycled back into the Calvin-Benson cycle. portlandpress.comoup.com While not a direct intermediate, D-2-hydroxyglutarate metabolism has been connected to photorespiration, particularly under conditions of stress or in specific mutants. For instance, in an Arabidopsis mutant with impaired mitochondrial serine hydroxymethyltransferase activity, a key photorespiratory enzyme, there is a significant light-dependent accumulation of D-2-hydroxyglutarate and its precursor, 2-oxoglutarate (α-ketoglutarate). nih.gov This suggests an interplay between photorespiration and the pathways that produce and consume D-2-hydroxyglutarate. nih.gov
Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a central hub of cellular respiration, occurring in the mitochondria. wikipedia.orgpnas.org this compound metabolism is closely tied to the TCA cycle through its relationship with α-ketoglutarate, a key intermediate of the cycle. researchgate.netfrontiersin.org Both D- and L-2-hydroxyglutarate can be oxidized to α-ketoglutarate, feeding carbon skeletons back into the TCA cycle. researchgate.netnih.gov Conversely, L-2-hydroxyglutarate can be formed from α-ketoglutarate through a side reaction of mitochondrial malate (B86768) dehydrogenase, another TCA cycle enzyme. oup.comfrontiersin.org
Glyoxylate Cycle: This anabolic pathway, crucial during seed germination, converts acetyl-CoA derived from fatty acid breakdown into carbohydrates. nih.govwikipedia.org The glyoxylate cycle shares intermediates with the TCA cycle but bypasses the decarboxylation steps. wikipedia.org Key enzymes like isocitrate lyase produce glyoxylate, which can be used in various metabolic reactions. nih.govfrontiersin.org The connection of this compound to the glyoxylate cycle is primarily through α-ketoglutarate, which links the two cycles.
The breakdown of the essential amino acid lysine is a significant metabolic pathway in plants, and D-2-hydroxypentanedioate is a key intermediate. the-innovation.orglbl.govbiorxiv.org In plants, the primary route for lysine degradation is the saccharopine pathway, which converts lysine to 2-oxoadipate (2OA). the-innovation.orglbl.gov
Recent research has identified the previously unknown step in this pathway, where 2-oxoadipate is converted to D-2-hydroxyglutarate. lbl.govbiorxiv.org This reaction is catalyzed by hydroxyglutarate synthase (HglS), an iron (II)-dependent oxygenase. lbl.govbiorxiv.org Subsequently, D-2-hydroxyglutarate is oxidized to α-ketoglutarate by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D-2HGDH), which then enters the TCA cycle. nih.govnih.gov This pathway is particularly important during senescence and carbon starvation, where protein and amino acid breakdown provides alternative energy sources. nih.govnih.gov
The discovery of this final step in lysine catabolism is crucial for efforts to engineer crops with higher lysine content, as disrupting its breakdown is as important as enhancing its synthesis. lbl.gov
Table 1: Key Enzymes in Plant Lysine Catabolism Leading to this compound
| Enzyme | Substrate | Product | Cofactor/Dependency | Cellular Location |
|---|---|---|---|---|
| Hydroxyglutarate Synthase (HglS) | 2-Oxoadipate | D-2-Hydroxyglutarate | Fe(II), O₂ | Not specified |
While D-2-hydroxyglutarate is an intermediate in a primary catabolic pathway, L-2-hydroxyglutarate is primarily involved in a metabolic repair mechanism. researchgate.netoup.com This system addresses the promiscuous activity of certain enzymes, which can produce unwanted and potentially toxic metabolites. oup.comoup.com
In plants, mitochondrial malate dehydrogenase (mMDH), a key enzyme in the TCA cycle, can mistakenly reduce α-ketoglutarate to L-2-hydroxyglutarate in a side reaction. oup.comfrontiersin.orgoup.com To counteract this, plants possess a mitochondrial enzyme called L-2-hydroxyglutarate dehydrogenase (L-2HGDH). oup.comoup.comfrontiersin.org This FAD-containing oxidase converts L-2-hydroxyglutarate back to α-ketoglutarate, thus preventing the loss of carbon from the TCA cycle and avoiding the accumulation of L-2-hydroxyglutarate. oup.comthe-innovation.org The electrons generated during this oxidation are passed to the mitochondrial electron transport chain via the electron transfer flavoprotein (ETF). oup.comoup.com This repair system is analogous to the one found in mammals. researchgate.netoup.com
The catabolism of this compound is also linked to the breakdown of branched-chain amino acids (BCAAs) and fatty acids, particularly under conditions of carbon starvation. the-innovation.orgnih.gov
Branched-Chain Amino Acids (BCAAs): The breakdown of BCAAs like valine, leucine, and isoleucine serves as an alternative energy source for plants. nih.govresearchgate.netnih.gov The catabolism of these amino acids produces intermediates that feed into the TCA cycle. kspbtjpb.org D-2-hydroxyglutarate dehydrogenase (D-2HGDH) expression is co-regulated with enzymes involved in BCAA degradation, suggesting a coordinated response to cellular energy demands. the-innovation.org
Fatty Acid Metabolism: During extended darkness or senescence, plants break down fatty acids through β-oxidation in peroxisomes to produce acetyl-CoA. oup.com This acetyl-CoA can then be used for energy production via the TCA cycle. oup.com The catabolism of D-2-hydroxyglutarate, by supplying α-ketoglutarate to the TCA cycle, supports the continued operation of this central pathway when fatty acids are being utilized as a primary fuel source. nih.gov
Metabolic Repair Mechanisms Involving L-2-Hydroxypentanedioate
General Biochemical Turnover and Metabolic Cycles
The interconversion between this compound and α-ketoglutarate (2-oxoglutarate) represents a critical node in plant metabolism, linking several major pathways. researchgate.netnih.govoup.com α-Ketoglutarate is a key intermediate in the TCA cycle and a precursor for the synthesis of glutamate and other amino acids. pnas.orgfrontiersin.org
The conversion of D- and L-2-hydroxypentanedioate to α-ketoglutarate is catalyzed by stereospecific dehydrogenases, D-2HGDH and L-2HGDH, respectively. researchgate.netnih.govwikipedia.org This reaction is effectively irreversible under physiological conditions and serves to channel carbon from lysine catabolism (via D-2-HG) or a metabolic side-product (L-2-HG) into central metabolism. nih.govoup.com
Conversely, the formation of this compound from α-ketoglutarate also occurs. L-2-hydroxyglutarate is produced by the side activity of mitochondrial malate dehydrogenase. oup.comfrontiersin.orgfrontiersin.org The neomorphic activity of mutant isocitrate dehydrogenase (IDH) enzymes to produce D-2-hydroxyglutarate from α-ketoglutarate, a hallmark of certain cancers, has also been documented, though its widespread significance in normal plant physiology is less clear. nih.govashpublications.org
This bidirectional link with α-ketoglutarate places this compound at a metabolic crossroads, influencing the flow of carbon and redox equivalents between amino acid catabolism, the TCA cycle, and cellular repair mechanisms. researchgate.netnih.govoup.com
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | 2-HG |
| α-Ketoglutarate | 2-OG |
| Tricarboxylic Acid | TCA |
| L-2-Hydroxyglutarate | L-2HG |
| D-2-Hydroxyglutarate | D-2HG |
| 2-Oxoadipate | 2OA |
| Hydroxyglutarate Synthase | HglS |
| D-2-Hydroxyglutarate Dehydrogenase | D-2HGDH |
| Mitochondrial Malate Dehydrogenase | mMDH |
| L-2-Hydroxyglutarate Dehydrogenase | L-2HGDH |
| Electron Transfer Flavoprotein | ETF |
| Branched-Chain Amino Acids | BCAAs |
| Isocitrate Dehydrogenase | IDH |
| Acetyl-Coenzyme A | Acetyl-CoA |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase | RuBisCO |
| 2-Phosphoglycolate | 2-PG |
| Serine hydroxymethyltransferase | SHMT |
| Isocitrate lyase | ICL |
| Malate synthase | MS |
| Valine | Val |
| Leucine | Leu |
| Isoleucine | Ile |
| Threonine | Thr |
| Glutamate | Glu |
| Glycine | Gly |
| Serine | Ser |
Energetic Coupling of this compound Reactions
The metabolic reactions involving this compound, also known as 2-hydroxyglutarate (2-HG), are intricately linked with cellular energy metabolism, primarily through the coupling with redox cofactors and the electron transport chain. The direction of these reactions, either biosynthetic or catabolic, dictates the net energy balance.
The catabolism of both D- and L-enantiomers of this compound to α-ketoglutarate (2-oxoglutarate) is an oxidative process that contributes to the cellular pool of reducing equivalents. In mammals and other organisms, the oxidation of D-2-hydroxypentanedioate is catalyzed by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.govfrontiersin.org This enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is reduced to FADH2 during the reaction. frontiersin.org The generated FADH2 can then be re-oxidized by the electron transport chain, contributing to ATP synthesis via oxidative phosphorylation. frontiersin.orgmdpi.comoup.com Specifically, electrons from the FADH2 cofactor of D2HGDH are passed to the ubiquinone pool of the respiratory chain via the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETFQO). mdpi.comoup.com
Similarly, the oxidation of L-2-hydroxypentanedioate is catalyzed by L-2-hydroxyglutarate dehydrogenase (L2HGDH), which is also a FAD-dependent enzyme. portlandpress.compnas.org This enzyme is associated with the mitochondrial membrane and is thought to transfer its reducing equivalents to the respiratory chain, likely at the level of ubiquinone, thereby linking L-2-hydroxypentanedioate catabolism directly to cellular respiration. pnas.org
Conversely, the biosynthesis of this compound often consumes reducing power. The formation of L-2-hydroxypentanedioate can occur from α-ketoglutarate through the promiscuous activity of lactate (B86563) dehydrogenase (LDH) and malate dehydrogenase (MDH), reactions that typically consume NADH. portlandpress.comfrontiersin.org In certain bacteria, the production of D-2-hydroxypentanedioate from α-ketoglutarate is catalyzed by D-3-phosphoglycerate dehydrogenase (SerA) as part of the L-serine biosynthesis pathway. mdpi.com This reaction serves to regenerate NAD+ from NADH, which is necessary to drive the thermodynamically unfavorable dehydrogenation of 3-phosphoglycerate, the initial step in serine synthesis. mdpi.com This represents a critical energetic coupling where the synthesis of one metabolite (D-2-hydroxypentanedioate) facilitates the biosynthesis of another (L-serine). mdpi.com
The key enzymatic reactions and their energetic coupling are summarized in the table below.
| Reaction | Enzyme | Organism Domain | Cofactor | Energetic Consequence |
| D-2-Hydroxypentanedioate → α-Ketoglutarate | D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | Bacteria, Eukaryotes | FAD → FADH2 | Production of reducing equivalents for ATP synthesis. nih.govfrontiersin.orgmdpi.com |
| L-2-Hydroxypentanedioate → α-Ketoglutarate | L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Eukaryotes | FAD → FADH2 | Production of reducing equivalents for ATP synthesis. portlandpress.compnas.org |
| α-Ketoglutarate → L-2-Hydroxypentanedioate | Lactate/Malate Dehydrogenase (LDH/MDH) | Eukaryotes | NADH → NAD+ | Consumption of reducing equivalents. portlandpress.com |
| α-Ketoglutarate → D-2-Hydroxypentanedioate | D-3-Phosphoglycerate Dehydrogenase (SerA) | Bacteria | NADH → NAD+ | Regeneration of NAD+ to drive L-serine biosynthesis. mdpi.com |
Regulation of Metabolic Fluxes Involving this compound
The metabolic pathways that produce and consume this compound are subject to tight regulation at both the enzyme and gene expression levels to maintain cellular homeostasis and respond to metabolic demands.
Allosteric Regulation: A primary example of allosteric control is observed in the L-serine biosynthesis pathway in bacteria like E. coli. The enzyme D-3-phosphoglycerate dehydrogenase (SerA), which can promiscuously produce D-2-hydroxypentanedioate, is allosterically inhibited by the end-product of the pathway, L-serine. mdpi.com This feedback inhibition ensures that the production of intermediates, including D-2-hydroxypentanedioate, is curtailed when serine levels are sufficient, thus preventing unnecessary metabolic flux. mdpi.com
Substrate and Product Concentration: The activity of the dehydrogenases that catabolize this compound is dependent on the concentrations of their substrates and products. For instance, studies on human D2HGDH have shown that the enzyme's turnover rate can be limited by the release of the product, α-ketoglutarate. researchgate.net The reversibility of the reaction also implies that high concentrations of α-ketoglutarate could potentially inhibit the net forward flux of D-2-hydroxypentanedioate oxidation. researchgate.net
Transcriptional Regulation: The expression of genes encoding enzymes in this compound pathways is regulated in response to developmental cues and environmental conditions. In the plant Arabidopsis thaliana, the expression of D2HGDH is observed to increase during developmental and dark-induced senescence. nih.gov This suggests an enhanced requirement for the catabolism of alternative respiratory substrates like lysine, which can be degraded to D-2-hydroxypentanedioate, under these conditions. nih.gov
Regulation by Hypoxia: In mammalian cells, the production of L-2-hydroxypentanedioate is known to increase under hypoxic (low oxygen) conditions. portlandpress.com This is linked to the increased activity of LDH and MDH under these circumstances. The accumulation of L-2-hydroxypentanedioate, in turn, can inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that target hypoxia-inducible factor (HIF1α) for degradation. portlandpress.com This leads to the stabilization of HIF1α, a key transcription factor that orchestrates the cellular response to hypoxia, representing a crucial regulatory feedback loop. portlandpress.com
Kinetic Parameters of Key Enzymes: The kinetic properties of the enzymes involved are fundamental to the regulation of metabolic flux. The Michaelis constant (K_m) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, providing insight into how the enzyme will respond to changes in substrate levels.
Table of Kinetic Parameters for D-2-Hydroxyglutarate Dehydrogenases (D2HGDH)
| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | Optimal pH | Reference |
|---|---|---|---|---|---|
| Homo sapiens (hD2HGDH) | D-2-Hydroxypentanedioate | 120 | 2.29 | - | uniprot.org |
| Pantoea ananatis (D2HGDHPa) | D-2-Hydroxypentanedioate | 208 | - | 7.5 | mdpi.com |
Table of Kinetic Parameters for L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)
| Enzyme Source | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
|---|
These regulatory mechanisms ensure that the synthesis and degradation of this compound are carefully balanced to meet the cell's energetic and biosynthetic needs while preventing the accumulation of this potentially influential metabolite. portlandpress.comnih.gov
Analytical Methodologies for 2 Hydroxypentanedioate Research
The accurate and sensitive quantification of 2-Hydroxypentanedioate, particularly its distinct D- and L-enantiomers, is crucial for research into its roles in various metabolic and pathological processes. A range of sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry, have been developed to achieve this. These methods are designed to handle complex biological matrices and to differentiate between the structurally similar enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of this compound. This approach often requires a two-step derivatization process to make the non-volatile hydroxy acid amenable to gas chromatography. oup.com One common method involves butylation followed by acetylation. oup.com However, this can sometimes induce a small degree of racemization (5-7%), which is a critical consideration when accurate enantiomer ratios are needed. oup.com
To circumvent issues with derivatization-induced racemization, methods have been developed that use a chiral GC column to separate the achiral derivatives of D- and L-2-Hydroxypentanedioate. oup.comresearchgate.nettdl.org A simplified liquid-liquid extraction with ethyl acetate (B1210297) can be used for sample preparation, followed by derivatization, which can be accelerated using microwave irradiation. tdl.orgnih.gov GC-MS protocols have been successfully applied to quantify both enantiomers in homogenates of Drosophila melanogaster. nih.govspringernature.com These methods provide detailed, reproducible instructions for extraction and measurement, allowing for the easy separation and quantification of the D- and L-forms. nih.gov
A validated GC-MS method for quantifying total this compound in human serum has demonstrated high sensitivity and specificity for use in clinical laboratories. nih.gov This method features a rapid, 3-minute microwave-assisted derivatization and shows linearity over a wide dynamic range with a limit of quantification of 10 ng/mL. nih.gov
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Inlet Temperature | 250 °C | nih.gov |
| Injection Volume | 1 µL (Split ratio 5:1) | nih.gov |
| Temperature Program | 95°C (1 min hold) -> 110°C (at 40°C/min, 2 min hold) -> 200°C (at 5°C/min) | nih.gov |
| Solvent Delay | 5 min | nih.gov |
| Selected Ion Monitoring (m/z) | 173 (2HG) and 176 (²H₃-2HG standard) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used tool for the quantification of this compound in various biological fluids, including cerebrospinal fluid, urine, and plasma. tandfonline.comnih.gov These methods are highly sensitive and specific, often employing stable isotope-labeled internal standards for accurate quantification in what is known as a stable isotope dilution multiple reaction monitoring (MRM) method. tandfonline.com LC-MS/MS is particularly valuable because it can often analyze the compound with minimal sample preparation, such as a simple protein precipitation step. nih.gov The technique has been fully optimized and validated for clinical research, demonstrating high accuracy and precision with low limits of detection and quantification. tandfonline.com
Distinguishing between the D- and L-enantiomers of this compound is critical, and several chiral separation strategies have been developed for LC-MS. sigmaaldrich.com These strategies generally fall into two categories: the use of a chiral stationary phase (chiral column) or the use of a chiral derivatizing agent. nih.gov
Chiral columns, such as those based on ristocetin (B1679390) A (e.g., Astec® CHIROBIOTIC® R), can directly separate the underivatized enantiomers. sigmaaldrich.comsigmaaldrich.com These columns operate effectively with polar ionic mobile phases that are compatible with electrospray ionization (ESI), enhancing sensitivity. Another approach involves using chiral mobile phase additives. For instance, a mobile phase containing copper(II) acetate and N,N-dimethyl-L-phenylalanine can form diastereomeric complexes with the this compound enantiomers, allowing them to be separated on a standard achiral octadecylsilyl (ODS) column. jst.go.jpresearchgate.net This method achieved a resolution of 1.93 within a 15-minute run time. jst.go.jpresearchgate.net
Chiral derivatization is a common strategy to separate enantiomers on a standard (achiral) column. nih.gov This involves reacting the this compound enantiomers with a chiral reagent to form diastereomers, which have different physical properties and can be separated chromatographically. nih.gov
One widely used reagent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). oup.combiorxiv.orgnih.gov Derivatization with DATAN creates diastereomers that are easily separable on a C18 column. oup.com This method is robust, rapid (total runtime of 5 minutes), and shows minimal racemization (<1%) compared to some GC-MS derivatization techniques. oup.com It has been successfully used to measure D- and L-2-Hydroxypentanedioate in urine with inter- and intra-assay coefficients of variation (CVs) ranging from 3.4% to 6.2%. oup.comresearchgate.netresearchgate.net
Another chiral derivatizing agent is N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC). researchgate.netbiorxiv.org Derivatization with TSPC, followed by analysis on a phenyl C18 column, also provides high-resolution separation of the enantiomers. biorxiv.org For enhanced detection, especially with fluorescence-based methods, reagents like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) are used. researchgate.netrsc.org
Table 2: Comparison of Chiral Derivatization Reagents for LC-MS Analysis of this compound Enantiomers
| Derivatization Reagent | Abbreviation | Principle | Column Type | Key Advantages | Reference |
| Diacetyl-L-tartaric anhydride | DATAN | Forms diastereomers | Achiral C18 | Rapid separation, minimal racemization (<1%), robust | oup.comnih.gov |
| N-(p-toluenesulfonyl)-L-phenylalanyl chloride | TSPC | Forms diastereomers | BEH Phenyl C18 | High-resolution separation | researchgate.netbiorxiv.org |
| 4-nitro-7-piperazino-2,1,3-benzoxadiazole | NBD-PZ | Fluorescence derivatization | Achiral ODS (1D), Chiral (2D) | Enables fluorescence detection, high sensitivity | researchgate.netrsc.orgrsc.org |
On-line two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex samples like biological fluids. rsc.orgrsc.orgchromatographyonline.com The heart-cutting 2D-LC technique is particularly useful for analyzing this compound enantiomers. rsc.orgrsc.orgrsc.org
In a typical setup, the sample is first run on an achiral column (e.g., ODS) in the first dimension. rsc.orgrsc.org This initial separation isolates the derivatized this compound (e.g., NBD-PZ-2-HG) from other endogenous compounds. rsc.orgrsc.orgucc.edu.co The fraction (the "heart-cut") containing the target analyte is then automatically transferred to a second, chiral column (e.g., CHIRALPAK IC) for the enantiomeric separation. rsc.orgrsc.org This automated process improves precision and accuracy compared to off-line methods. rsc.orgrsc.org A 2D-LC method using NBD-PZ derivatization and fluorescence detection successfully quantified D- and L-2-Hydroxypentanedioate in cancer cells with a resolution of 2.14 and a limit of quantification of 0.25 pmol per injection. rsc.orgrsc.org
Derivatization Techniques for Enhanced Resolution and Detection (e.g., Chiral Derivatization)
High-Resolution Mass Spectrometry Applications
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, provides significant advantages for the analysis of this compound. biorxiv.orgnih.gov A major benefit of HRMS is its ability to overcome the lack of a UV-absorbing chromophore in the native molecule and to distinguish it from the abundance of other low molecular weight acids in biological samples like urine.
HRMS provides high mass accuracy, which allows for the confident identification of the compound based on its precise mass. biorxiv.orgnih.gov In some methods, quantification can be achieved using the high-resolution accurate mass capabilities of a QTOF-MS to monitor the quant ion (m/z 147.030 for 2HG) without needing tandem MS (MS/MS). biorxiv.org This approach, combined with derivatization using DATAN, has been developed into a robust, high-throughput assay with excellent precision (intra-day CV ≤ 8.0%, inter-day CV ≤ 6.3%) and accuracy (relative error ≤ 2.7%). biorxiv.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in metabolomics, offering non-destructive and highly reproducible analysis of metabolites in biological samples. au.dkunl.edu It provides detailed structural information and allows for the quantification of various compounds, including this compound. unl.edunih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a fundamental tool for characterizing organic molecules by analyzing the hydrogen-1 nuclei. wikipedia.orgsavemyexams.com In metabolomic studies, ¹H-NMR provides a snapshot of the metabolic state of a biological sample. au.dk
Key aspects of ¹H-NMR include:
Chemical Shift : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the chemical environment of the protons. savemyexams.combdu.ac.in Protons in different functional groups will have distinct chemical shifts. savemyexams.com
Signal Splitting (Spin-Spin Coupling) : The interaction between neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). This provides information about the connectivity of atoms within a molecule. wikipedia.orgbdu.ac.in
Integration : The area under an NMR peak is proportional to the number of protons it represents, aiding in quantitative analysis. savemyexams.combdu.ac.in
For the analysis of this compound in complex mixtures like wine, ¹H-NMR can identify and quantify numerous compounds simultaneously. acs.org Automated platforms can analyze spectra at a rate of approximately 10 minutes per sample. acs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy and Isotopic Labeling
While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope (about 1.1% natural abundance) has a magnetic moment and can be detected by NMR. libretexts.orgchemguide.co.uk ¹³C-NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. wikipedia.orgsavemyexams.com
Key Features of ¹³C-NMR:
Simplified Spectra : ¹³C-NMR spectra are often recorded with proton decoupling, which results in a single peak for each chemically non-equivalent carbon atom, simplifying spectral interpretation. wikipedia.orgsavemyexams.com
Chemical Shift Range : The chemical shifts in ¹³C-NMR span a much wider range (typically 0-220 ppm) compared to ¹H-NMR, providing better resolution of signals. libretexts.orgyoutube.com Carbonyl carbons, for instance, appear far downfield (170-220 ppm). libretexts.org
Isotopic Labeling : Synthesizing molecules with ¹³C enrichment at specific positions allows researchers to trace the metabolic fate of these labeled precursors through biosynthetic pathways. libretexts.orgnih.gov This has been instrumental in discovering new metabolic routes. libretexts.org The increased signal intensity of the labeled carbons in the ¹³C-NMR spectrum reveals their incorporation into the final product. libretexts.org
Isotope-editing capabilities of NMR, using nuclei like ¹³C, allow for the selection and analysis of specific molecules within complex mixtures, providing direct information about which atoms are present and their relative abundances. nih.gov
Advanced NMR Techniques for Structural Elucidation and Quantification
To overcome the challenge of signal overlap in complex one-dimensional (1D) spectra, various advanced two-dimensional (2D) NMR techniques are employed. nih.govnumberanalytics.com These methods provide correlations between different nuclei, offering a more comprehensive understanding of molecular structure. numberanalytics.com
Common 2D NMR Experiments:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically within three bonds, revealing the proton connectivity network. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with directly attached heteronuclei, such as ¹³C, showing one-bond C-H connections. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations between protons and heteronuclei, typically over two or three bonds, which is crucial for piecing together the molecular framework. numberanalytics.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and three-dimensional structure of molecules. ipb.pt
These advanced techniques are indispensable for the complete structural characterization of complex molecules and for differentiating between isomers. numberanalytics.commdpi.com High-resolution magic angle spinning (HRMAS) NMR is another advanced technique that offers high sensitivity and spectral resolution for analyzing intact biological tissue samples. nih.gov
Enzymatic Assays for Specific Enantiomer Detection and Activity Measurement
Enzymatic assays offer a highly specific method for detecting and quantifying the enantiomers of this compound (also known as 2-hydroxyglutarate, 2-HG). These assays rely on the stereospecificity of enzymes that catalyze the oxidation of either D-2-HG or L-2-HG.
For example, D-2-hydroxyglutarate dehydrogenase (D2HGDH) specifically catalyzes the degradation of D-2-HG. uni-regensburg.de The activity of this enzyme can be measured by monitoring the reduction of an electron acceptor like dichlorophenol indophenol (B113434) (DCIP) photometrically or by quantifying the product formation using methods like liquid chromatography-mass spectrometry (LC-MS/MS). uni-regensburg.demdpi.com
One study reported the development of an electrochemical biosensor using a specific D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum (RsD2HGDH). mdpi.com This biosensor could detect D-2-HG in a range of 0.5 to 120 µM with a detection limit of 0.1 µM. mdpi.com The assay measured the current generated from the enzymatic reaction, which was proportional to the D-2-HG concentration. mdpi.com
The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can also be determined, providing insights into their efficiency and substrate affinity. For RsD2HGDH, the Km for D-2-HG was found to be 0.433 mM. mdpi.com
Bioluminescence and Other Spectroscopic Detection Methods
Bioluminescence-based assays provide a highly sensitive method for quantifying metabolites like D-2-hydroxypentanedioate in tissue samples. nih.gov One such technique involves a series of coupled enzymatic reactions that culminate in the production of light. nih.gov
The detection of D-2-HG via bioluminescence can be achieved through the following reaction cascade:
D-2-HG is converted to α-ketoglutarate by the specific enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), with the concomitant reduction of NAD⁺ to NADH. nih.gov
The generated NADH is then used by NADH:FMN-oxidoreductase to reduce FMN to FMNH₂. nih.gov
Finally, bacterial luciferase catalyzes the oxidation of FMNH₂ and a long-chain aldehyde, producing a light signal that is proportional to the initial amount of D-2-HG. nih.gov
This method allows for the quantitative imaging of D-2-HG in frozen tissue sections, with a detection range of 0–10 µmol/g tissue wet weight. nih.gov It complements other analytical methods and enables the spatial mapping of metabolic profiles within tissues. nih.gov
Other spectroscopic methods, such as fluorometry, have also been developed for D-2-HG analysis, often relying on similar enzymatic reactions where the production of NADH is coupled to a fluorescent signal. mdpi.com
Challenges in Stereoisomer Resolution and Quantification in Complex Biological Matrices
A significant analytical challenge in this compound research is the separation and accurate quantification of its stereoisomers, D-2-HG and L-2-HG, especially within complex biological samples like serum, urine, or tissue extracts. biorxiv.orgmdpi.com Standard chromatographic and mass spectrometric methods often cannot distinguish between these enantiomers due to their identical mass and similar physicochemical properties. biorxiv.orgnih.gov
To address this, chiral derivatization is a common strategy. biorxiv.orgmdpi.com This involves reacting the 2-HG enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric products have different physical properties and can be separated using standard non-chiral chromatography, such as reversed-phase liquid chromatography. biorxiv.orgmdpi.com
One such derivatizing agent is diacetyl-L-tartaric anhydride (DATAN). biorxiv.org Derivatization with DATAN allows for the baseline separation of D-2-HG and L-2-HG, enabling their individual quantification by high-resolution mass spectrometry. biorxiv.org A study using this method achieved a resolution (Rs) of 1.6 between the derivatized enantiomers. biorxiv.org
However, challenges remain:
Method Robustness : Derivatization reactions must be rapid, quantitative, and free from racemization to ensure accurate results. mdpi.com
Matrix Effects : The complex composition of biological samples can interfere with ionization in mass spectrometry, potentially affecting the accuracy of quantification. biorxiv.orgnih.gov Isotope-labeled internal standards are often used to correct for these effects. nih.gov
Sensitivity and Throughput : While effective, derivatization adds an extra step to sample preparation, which can impact throughput. Developing sensitive, high-throughput methods that can be applied to large clinical cohorts is an ongoing goal. biorxiv.org
Despite these hurdles, the development of robust LC-MS/MS methods with chiral derivatization has significantly advanced the ability to accurately measure D- and L-2-hydroxypentanedioate levels in various biological contexts, which is critical for understanding their distinct roles in health and disease. biorxiv.orgbiorxiv.org
Biochemical Roles and Regulatory Mechanisms in Cellular Models
Impact on α-Ketoglutarate-Dependent Dioxygenases in in vitro and Model Systems
2-Hydroxypentanedioate acts as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases. nih.govnih.gov These enzymes utilize α-KG as a co-substrate to catalyze various hydroxylation reactions critical for epigenetic regulation and other cellular processes. nih.gov The structural similarity between 2-HG and α-KG allows 2-HG to bind to the active site of these enzymes, thereby blocking their normal function. nih.govmedchemexpress.com
Both D-2-HG and L-2-HG have been shown to inhibit α-KG-dependent dioxygenases, though their potencies can vary. embopress.org Notably, D-2-HG, which accumulates in certain cancers with mutations in isocitrate dehydrogenase (IDH) enzymes, has been extensively studied for its inhibitory effects. nih.govembopress.org In vitro and cellular studies have demonstrated that elevated levels of D-2-HG can lead to the inhibition of histone demethylases (e.g., JMJD2A) and the TET family of 5-methylcytosine (B146107) (5mC) hydroxylases. nih.govnih.gov This inhibition results in widespread alterations in histone and DNA methylation patterns, which can drive oncogenesis by silencing tumor suppressor genes and impairing cellular differentiation. nih.govacs.org
The inhibitory concentration (IC50) of 2-HG for these enzymes varies. For instance, the R-enantiomer (D-2-HG) shows an IC50 of approximately 25 μM for the histone demethylase JMJD2A, while its effect on hypoxia-inducible factor (HIF) prolyl hydroxylase is significantly weaker, with an IC50 of over 5 mM. embopress.org To achieve significant inhibition of α-KG-dependent dioxygenases, a substantial molar excess of D-2-HG over α-KG is often required, with some studies indicating a need for a 100-fold excess. nih.govfrontiersin.org L-2-HG has also been shown to inhibit these dioxygenases, in some cases more potently than D-2-HG. nih.gov
Table 1: Impact of this compound on α-Ketoglutarate-Dependent Dioxygenases
| Enzyme Family | Specific Enzyme(s) | Effect of 2-HG | Consequence in Cellular Models |
|---|---|---|---|
| Histone Demethylases | JMJD2A, KDM7A | Competitive Inhibition nih.govnih.govembopress.org | Increased histone methylation, altered gene expression nih.govnih.gov |
| TET Family of 5mC Hydroxylases | TET hydroxylases | Competitive Inhibition nih.govnih.gov | Decreased 5-hydroxymethylcytosine (B124674) (5hmC) levels, DNA hypermethylation nih.gov |
| HIF Prolyl Hydroxylases | PHD/EGLN enzymes | Weak Inhibition nih.govembopress.org | Potential stabilization of HIF-1α portlandpress.comnih.gov |
| Collagen Hydroxylases | Not specified | Inhibition nih.gov | Perturbation of collagen maturation and basement membrane function nih.gov |
Redox Homeostasis and NADPH Balance in Cellular Metabolism Studies
The production and metabolism of this compound are intricately linked to the cellular redox state, particularly the balance of NADPH. portlandpress.comfrontiersin.org The synthesis of D-2-HG by mutant IDH1 and IDH2 enzymes is a notable example of this connection. Wild-type IDH enzymes produce NADPH by converting isocitrate to α-ketoglutarate. portlandpress.com However, cancer-associated mutations in IDH1 and IDH2 confer a neomorphic activity, causing the enzymes to consume NADPH to reduce α-KG to D-2-HG. portlandpress.comresearchgate.net
This consumption of NADPH for D-2-HG synthesis can significantly disrupt cellular redox homeostasis. researchgate.netnih.gov The decreased NADPH/NADP+ ratio in cells with mutant IDH impairs their ability to buffer oxidative stress, as NADPH is essential for regenerating the antioxidant glutathione (B108866) (GSH). portlandpress.comfrontiersin.org Consequently, these cells exhibit increased sensitivity to oxidative stressors like ionizing radiation or hydrogen peroxide. frontiersin.orgnih.gov To compensate for the NADPH deficit imposed by D-2-HG production, cells may increase flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of cytosolic NADPH. researchgate.netnih.gov
Furthermore, the metabolism of L-2-HG is also connected to redox balance. The breakdown of L-2-HG is carried out by L-2-hydroxyglutarate dehydrogenase (L2HGDH) in the mitochondria. frontiersin.org Studies have shown that the metabolism of L-2-HG is involved in maintaining mitochondrial redox balance. frontiersin.org
Table 2: this compound and its Influence on Redox Homeostasis
| Process | Key Molecules Involved | Impact of this compound |
|---|---|---|
| D-2-HG Synthesis (by mutant IDH) | Mutant IDH1/IDH2, NADPH, α-KG | Consumption of NADPH, leading to a decreased NADPH/NADP+ ratio portlandpress.comresearchgate.net |
| Oxidative Stress Response | NADPH, Glutathione (GSH) | Increased sensitivity to oxidative stress due to NADPH depletion frontiersin.orgnih.gov |
| Pentose Phosphate Pathway (PPP) | Glucose-6-phosphate, NADPH | Increased flux to compensate for NADPH consumed by D-2-HG synthesis researchgate.netnih.gov |
| L-2-HG Metabolism | L2HGDH, Mitochondria | Implicated in maintaining mitochondrial redox balance frontiersin.org |
Influence on Hypoxia-Related Metabolic Adaptations in Research Models
Hypoxia, or low oxygen availability, is a common feature of the tumor microenvironment that necessitates significant metabolic reprogramming for cell survival. mdpi.complos.org this compound, particularly the L-enantiomer, has emerged as a key player in these adaptations. portlandpress.comacs.org Under hypoxic conditions, the production of L-2-HG is enhanced through the promiscuous activity of enzymes like lactate (B86563) dehydrogenase A (LDHA) and malate (B86768) dehydrogenase (MDH). portlandpress.comaacrjournals.org
The accumulation of L-2-HG in response to hypoxia is considered a physiological adaptation. aacrjournals.org It can inhibit α-KG-dependent dioxygenases, including the HIF prolyl hydroxylases (PHDs) that are responsible for the degradation of the hypoxia-inducible factor 1α (HIF-1α). portlandpress.comnih.gov Inhibition of PHDs leads to the stabilization of HIF-1α, a master transcriptional regulator that orchestrates the cellular response to hypoxia by upregulating genes involved in glycolysis, angiogenesis, and other adaptive processes. portlandpress.commdpi.com
Research in various cell models, including glioblastoma cells, has shown a significant increase in 2-HG levels under hypoxic conditions. plos.org This hypoxia-induced accumulation of L-2-HG has been shown to be independent of HIF activation in some contexts and may represent a fundamental hypoxia response mechanism. mdpi.com The elevated L-2-HG levels can inhibit electron transport and glycolysis, thereby helping to mitigate the adverse effects of mitochondrial reductive stress that occurs during hypoxia. nih.gov
Genetic and Allosteric Regulation of this compound-Metabolizing Enzymes
The cellular levels of this compound are tightly controlled by the activity of its synthesizing and degrading enzymes, which are subject to both genetic and allosteric regulation.
Gain-of-function mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and IDH2 are a primary genetic mechanism leading to the accumulation of D-2-HG. portlandpress.comorpha.net These mutations, often occurring at specific arginine residues in the enzyme's active site, alter its catalytic activity from producing α-KG to synthesizing D-2-HG. embopress.orgacs.org Conversely, loss-of-function mutations in the genes for D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH) lead to the inherited metabolic disorders D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively, characterized by high levels of the corresponding 2-HG enantiomer. orpha.netmedlineplus.gov
Allosteric regulation also plays a crucial role. For instance, human cytosolic malate dehydrogenase (hMDH1), which can promiscuously produce L-2-HG, is known to be allosterically regulated. portlandpress.com The activity of some metabolic enzymes can be modulated by the binding of molecules to sites other than the active site, thereby altering their catalytic efficiency. researchgate.net While specific allosteric regulators of 2-HG metabolizing enzymes are still being fully elucidated, the principle of allosteric control is a key mechanism in metabolic networks. oup.com For example, citrate (B86180) can act as an allosteric inhibitor of mitochondrial malate dehydrogenase. portlandpress.com
Transport Mechanisms of this compound Across Cellular Compartments
The movement of this compound across cellular and subcellular membranes is essential for its metabolic functions and signaling roles. As a dicarboxylic acid, 2-HG requires specific transport proteins to cross lipid bilayers. frontiersin.org
While the specific transporters for 2-HG are not fully characterized in all cell types, members of the solute carrier (SLC) family are implicated. The mitochondrial citrate carrier, encoded by the SLC25A1 gene, is one such transporter. Mutations in SLC25A1 are the cause of combined D,L-2-hydroxyglutaric aciduria, indicating its role in the transport of both enantiomers. wikipedia.org In bacteria, the 2-hydroxycarboxylate transporter family facilitates the movement of related dicarboxylates like malate, suggesting potential mechanisms for 2-HG transport. nih.gov
Experimental Research Models and Methodological Advances
In vitro Enzymatic Characterization and Purification Studies
The isolation and characterization of enzymes that synthesize or degrade 2-hydroxyglutarate have been fundamental to understanding its metabolism. In vitro studies allow for the detailed examination of enzyme kinetics, substrate specificity, and cofactor requirements in a controlled environment, free from the complexities of the cellular milieu.
Initial research involved the separation and purification of enzymes from tissue extracts, such as rat liver. nih.govpnas.org Chromatographic techniques were used to distinguish between enzymes acting on the L- and D-enantiomers of 2-hydroxyglutarate. nih.govpnas.org These studies identified distinct dehydrogenases for each stereoisomer: L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), which oxidize their respective substrates to α-ketoglutarate. nih.govpnas.orgnih.gov The D-2-hydroxyglutarate dehydrogenase was found to be a mitochondrial, FAD-dependent enzyme that could also oxidize other substrates like D-lactate and D-malate. nih.gov In contrast, L2HGDH was also found to be membrane-bound and stimulated by FAD. pnas.org
More recent studies have focused on characterizing recombinant enzymes expressed in host organisms like Escherichia coli. This approach allows for the production of large quantities of pure enzyme for detailed analysis. For example, the 2-hydroxy-acid dehydrogenase McyI from the cyanobacterium Microcystis aeruginosa was overexpressed in E. coli and shown to reduce α-ketoglutarate to 2-hydroxyglutarate, preferring NADP(H) as a cofactor. nih.gov Similarly, researchers have identified and characterized novel D-2-hydroxyglutarate dehydrogenases from bacteria such as Ralstonia solanacearum and Pantoea ananatis. mdpi.commdpi.com These in vitro characterizations provide precise kinetic parameters, offering insights into the enzymes' efficiency and substrate affinity. mdpi.commdpi.com Furthermore, in vitro assays have been critical in demonstrating the inhibitory effects of 2-hydroxyglutarate on α-ketoglutarate-dependent dioxygenases, such as histone demethylases, which is a key mechanism of its action in cancer. life-science-alliance.orgnih.gov
Table 1: Kinetic Properties of Characterized D-2-Hydroxyglutarate Dehydrogenases (D2HGDHs)
| Enzyme (Source Organism) | Apparent Km for D-2-HGA (μM) | Optimal pH | Optimal Temperature (°C) | Key Findings | Citation(s) |
|---|---|---|---|---|---|
| D2HGDHEc (Escherichia coli) | 83 | 8.0 | 45 | Homotetrameric enzyme; inhibited by Mn2+, Ni2+, Co2+. | mdpi.com |
| D2HGDHPa (Pantoea ananatis) | 208 | 7.5 | 45 | Homotetrameric enzyme; showed strict substrate specificity. | mdpi.com |
| RsD2HGDH (Ralstonia solanacearum) | 433 | 7.0 | 25 (assay temp) | Can transfer electrons directly to chemical mediators, avoiding the need for NAD+. | mdpi.com |
| D2HGDH (Rat Liver) | ~20 (Ki) | - | - | Mitochondrial FAD-dependent enzyme; also oxidizes D-lactate. | nih.gov |
Genetic Manipulation in Model Organisms (e.g., Gene Knockouts, Overexpression, Mutant Strains)
Genetic engineering in model organisms has provided powerful in vivo platforms to investigate the consequences of altered 2-hydroxyglutarate levels. Techniques such as gene knockout, overexpression, and the creation of specific mutant strains have been instrumental.
In the yeast Saccharomyces cerevisiae, which lacks DNA methylation, researchers have created knockout strains of genes like DLD3, which encodes a dehydrogenase responsible for converting 2-hydroxyglutarate to α-ketoglutarate. life-science-alliance.org The dld3Δ strain accumulates 2-hydroxyglutarate, enabling studies that have demonstrated its ability to inhibit histone demethylases and alter gene expression, independent of DNA methylation effects. life-science-alliance.orgelifesciences.org In bacteria, the inactivation of the ydiJ gene in E. coli and P. ananatis was shown to impair D-2-hydroxyglutarate utilization, leading to its accumulation and confirming the gene's role in its metabolism. mdpi.com
To model human diseases, mouse models have been developed. L2hgdh knockout mice were generated to study L-2-hydroxyglutaric aciduria, a neurometabolic disorder. nih.govnih.govplos.org These mice exhibit a significant accumulation of L-2-hydroxyglutarate, particularly in the brain and testes, leading to white matter abnormalities and neuroinflammation, closely mimicking the human condition. nih.gov These models are invaluable for studying disease pathology and for testing potential therapeutic interventions.
In the context of cancer research, cell line models have been crucial. The CRISPR/Cas9 system has been used to create knockouts of genes like SLC25A1 (encoding the mitochondrial citrate (B86180) transport protein) in cancer cells. Loss of this transporter leads to a broad dysregulation of mitochondrial metabolism and the accumulation of both L- and D-2-hydroxyglutarate. Additionally, studies frequently use cell lines that are genetically engineered to express mutant forms of isocitrate dehydrogenase (IDH1/2), the enzymes that produce high levels of D-2-hydroxyglutarate in certain cancers. nih.govnih.gov These models have been essential for linking 2-hydroxyglutarate to downstream effects like altered DNA repair and sensitivity to specific drugs. nih.gov
Table 2: Examples of Genetic Manipulation in Model Organisms to Study 2-Hydroxypentanedioate
| Model Organism | Genetic Manipulation | Key Finding(s) Related to this compound | Citation(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Knockout of DLD3 gene (dld3Δ) | Accumulation of 2-HG leads to inhibition of histone demethylases (Rph1, Jhd2) and subsequent changes in gene expression. | life-science-alliance.org |
| Mus musculus (Mouse) | Knockout of L2hgdh gene | Accumulation of L-2-HG in brain and other tissues; models the pathology of L-2-hydroxyglutaric aciduria. | nih.govplos.org |
| Human Cancer Cells (H460) | CRISPR/Cas9 knockout of SLC25A1 | Induces accumulation of both L- and D-2-hydroxyglutarate and major restructuring of central carbon metabolism. | |
| Escherichia coli | Inactivation of ydiJ gene | Impaired D-2-hydroxyglutarate utilization and significant accumulation of the metabolite. | mdpi.com |
| Human Glioma Cells | Expression of mutant IDH1 | Induces a defect in homologous recombination DNA repair, creating a "BRCAness" phenotype. | nih.gov |
Isotopic Tracing and Metabolic Flux Analysis in Cell Cultures and Organisms
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways. springernature.com By supplying cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This approach provides unparalleled insight into the origins of metabolites and the relative activities of different pathways. springernature.com When combined with computational modeling, this data enables Metabolic Flux Analysis (MFA), which quantifies the rates (fluxes) of intracellular reactions. vanderbilt.eduresearchgate.net
This methodology has been applied to understand the metabolic rewiring associated with 2-hydroxyglutarate. For instance, in cancer cells deficient in the mitochondrial citrate transporter, tracing with ¹³C-glucose and ¹³C-glutamine revealed a major restructuring of central carbon metabolism, including the suppression of pyruvate (B1213749) dehydrogenase and the activation of a novel pathway for fatty acid synthesis. In renal cancer cells, tracing with [U-¹³C] glucose demonstrated that restoring L2HGDH expression (which lowers L-2-hydroxyglutarate levels) enhances the incorporation of the ¹³C label into TCA cycle intermediates, suggesting that L-2-hydroxyglutarate inhibits the TCA cycle. nih.gov
Novel tracing methods have also been developed to probe specific metabolic compartments. One such approach uses deuterium (B1214612) (²H) tracers in combination with engineered cells that express mutant IDH1 or IDH2 in either the cytosol or mitochondria. sciforum.net These mutant enzymes act as reporters, producing D-2-hydroxyglutarate from α-ketoglutarate using NADPH. By measuring the deuterium labeling on D-2-hydroxyglutarate, researchers can quantify the activity of NADPH-producing pathways specifically within the cytosol or mitochondria, providing critical insights into redox metabolism. nih.govsciforum.net
Bioengineering Approaches for this compound Production in Research
Metabolic engineering applies principles of synthetic biology to redesign the metabolism of microorganisms for the production of valuable chemicals, including 2-hydroxyglutarate. researchgate.net These efforts are driven by both research needs and the potential for creating bio-based industrial building blocks.
A notable success in this area is the engineering of Corynebacterium glutamicum, an amino acid-producing bacterium, for the fermentative production of L-2-hydroxyglutarate. frontiersin.orgnih.gov Since this compound is not native to C. glutamicum, researchers engineered a synthetic six-step pathway starting from the native L-lysine biosynthesis pathway. frontiersin.org This involved cascading several enzymes, including L-lysine decarboxylase, transaminases, oxidases, and finally, a 2-oxoglutarate-dependent glutarate hydroxylase (CsiD from Pseudomonas putida) to convert glutarate to L-2-hydroxyglutarate. frontiersin.orgnih.gov Further engineering, such as improving the expression of an exporter protein and optimizing the availability of the Fe²⁺ cofactor for CsiD, led to significant product titers from renewable feedstocks like glucose. frontiersin.orgnih.gov
In E. coli, pathways have been designed to produce adipic acid, a C6 chemical, which can involve 2-hydroxyglutarate as an intermediate. scholaris.ca One such pathway involves the reduction of the native metabolite α-ketoglutarate to 2-hydroxyglutarate using a 2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans. scholaris.casciepublish.com Subsequent enzymatic steps, including dehydration and reduction, can convert this intermediate toward other valuable dicarboxylates. the-innovation.org These bioengineering strategies not only provide a means to produce 2-hydroxyglutarate for research and industrial applications but also serve as a powerful tool to test and validate our understanding of its metabolic pathways.
Future Research Directions in 2 Hydroxypentanedioate Biochemistry
Elucidation of Undiscovered Biosynthetic and Catabolic Routes
A primary focus for future investigation is the complete mapping of all biosynthetic and catabolic pathways for 2-hydroxypentanedioate. While the production of D-2-HG by mutant isocitrate dehydrogenase (IDH) enzymes and L-2-HG through the promiscuous activity of enzymes like malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH) are well-documented, other synthesis routes likely exist. portlandpress.comfrontiersin.orgnih.gov Research indicates that under certain conditions, such as hypoxia or acidosis, wild-type enzymes can also produce significant levels of 2-HG. portlandpress.comnih.gov Furthermore, studies in organisms like Saccharomyces cerevisiae (yeast) have identified enzymes in the serine biosynthesis pathway as major sources of D-2-HG, suggesting that analogous or different pathways may be relevant in other species, including mammals, under specific metabolic states. nih.gov
Future work should aim to identify these alternative production pathways and the conditions that activate them. For instance, D-2-HG is a known intermediate in the degradation of L-lysine in plants and some bacteria, and while some enzymes have been identified, the pathways are not fully elucidated, especially in mammals. the-innovation.org
On the catabolic side, while L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are known to convert the L- and D-enantiomers back to α-ketoglutarate, other degradation routes may exist. the-innovation.orgnih.gov Research has proposed that D-2-HG can be catabolized through other pathways, including potential decarboxylation to succinic semialdehyde or isomerization to citramalate, which requires further investigation. the-innovation.org Identifying these undiscovered routes is crucial for understanding how cells maintain homeostatic control over 2-HG levels and how this regulation is disrupted in disease. the-innovation.orgscholaris.ca
Structural and Functional Studies of Novel Enzymes in this compound Metabolism
Detailed characterization of the enzymes involved in this compound metabolism is a critical research frontier. While the structures of some key enzymes like Drosophila melanogaster L2HGDH have been solved, providing insight into catalytic mechanisms and substrate specificity, many others remain uncharacterized. nih.gov Future structural biology efforts, using techniques like X-ray crystallography and cryo-electron microscopy, are needed to understand the precise mechanisms of both the primary and the "promiscuous" enzymes that synthesize 2-HG. frontiersin.orgnih.gov
Functional studies are equally important. For many of the promiscuous enzymes, the kinetic properties of their side reactions that produce 2-HG are not fully understood. frontiersin.org A key area of future research will be to determine how cellular conditions, such as pH, substrate availability, and post-translational modifications, regulate the activity of these enzymes and their specificity. portlandpress.com Furthermore, identifying novel enzymes is critical. For example, the enzymes responsible for generating D-2-HG from 5-hydroxy-L-lysine degradation have yet to be identified and warrant investigation. the-innovation.org Computational tools combined with high-throughput genetics in bacteria have proven effective in discovering novel catabolic enzymes for various compounds and could be applied to find new players in 2-HG metabolism. plos.org
| Enzyme Family | Known Function | Role in 2-HG Metabolism | Future Research Focus |
| Isocitrate Dehydrogenase (IDH) | Converts isocitrate to α-ketoglutarate. mdpi.com | Mutant forms convert α-ketoglutarate to D-2-HG. mdpi.com | Understanding how wild-type IDH2 might produce D-2-HG under hypoxia. nih.gov |
| Malate/Lactate Dehydrogenase (MDH/LDH) | Interconversion of malate/oxaloacetate and lactate/pyruvate (B1213749), respectively. portlandpress.com | Promiscuous reduction of α-ketoglutarate to L-2-HG. portlandpress.comfrontiersin.org | Quantifying catalytic efficiency and regulation under various physiological/pathological states. portlandpress.com |
| 2-Hydroxyglutarate Dehydrogenase (L2HGDH/D2HGDH) | Oxidizes L-2-HG and D-2-HG to α-ketoglutarate. nih.gov | Primary catabolic ("repair") enzymes for 2-HG. portlandpress.comnih.gov | Investigating regulation, substrate specificity, and potential involvement in other pathways. nih.gov |
| Phosphoglycerate Dehydrogenase (PHGDH) | First step in serine biosynthesis. portlandpress.com | Promiscuous reduction of α-ketoglutarate to D-2-HG. portlandpress.comthe-innovation.org | Elucidating its contribution to the D-2-HG pool in different cell types and conditions. |
| Glutamine Synthetase (GS) | Synthesizes glutamine from glutamate (B1630785) and ammonia. researchgate.net | Can amidate the terminal carboxyl group of both L- and D-2-HG. researchgate.net | Determining the physiological relevance of 2-hydroxyglutaramate formation and its subsequent metabolic fate. researchgate.net |
Advanced Metabolomics for Comprehensive Understanding of Metabolic Networks
Advanced analytical techniques are essential for a holistic understanding of this compound's role within complex metabolic networks. osti.gov Untargeted metabolomics using high-resolution mass spectrometry (LC-MS) has been instrumental in discovering the link between IDH mutations and 2-HG accumulation. nih.gov Future studies will increasingly rely on these global profiling methods to identify novel metabolites and pathways affected by fluctuating 2-HG levels. osti.gov A significant challenge and area for development is the annotation of the many unknown peaks in metabolomics data to uncover new biochemical connections. osti.gov
A crucial aspect is the ability to distinguish between the D- and L-enantiomers, as they have distinct origins and effects. portlandpress.comchromatographyonline.com Developing high-throughput analytical methods, such as chiral chromatography and supercritical fluid chromatography (SFC), will be vital for accurately quantifying each enantiomer in clinical and research samples. chromatographyonline.com Furthermore, combining metabolomics with other "omics" technologies (genomics, proteomics, transcriptomics) will allow for the construction of sophisticated systems-level models. mdpi.com These integrated models can predict the downstream consequences of 2-HG accumulation, such as its impact on epigenetic regulation, redox balance, and central carbon metabolism. portlandpress.comnih.gov Isotope tracing studies, which follow the fate of labeled molecules like glucose or glutamine, will continue to be invaluable for precisely mapping the flow of carbons into and out of the 2-HG pool. nih.gov
Exploration of this compound's Role in Diverse Non-Human Biological Processes
Investigating the function of this compound in a wide array of non-human organisms is a promising avenue for uncovering conserved and novel biological roles. The metabolite exists in bacteria, yeast, and plants, where its functions are just beginning to be explored. portlandpress.comthe-innovation.org In some bacteria, 2-HG is an intermediate in the degradation of L-lysine, while in others it accumulates under carbon starvation. frontiersin.org In the yeast Saccharomyces cerevisiae, D-2-HG metabolism is an active process linked to the shuttling of reducing equivalents and is regulated by mitochondrial health. nih.govscholaris.ca
In plants, 2-HG metabolism has also been identified, with L-lysine degradation being a potential source. the-innovation.org Research into the role of 2-HG in plant stress responses, development, and signaling could yield significant insights. Furthermore, engineered microbes like Corynebacterium glutamicum are being developed for the fermentative production of L-2-HG from renewable resources, highlighting its potential as a valuable chemical building block. frontiersin.org Studying these diverse systems can provide evolutionary context to 2-HG metabolism and may reveal new enzymatic activities and regulatory mechanisms that are also relevant to human biology. the-innovation.orgfrontiersin.org
Development of Novel Analytical Probes for in vivo and in vitro Research Applications
A major hurdle in studying this compound is the difficulty of measuring its concentration and dynamics within living cells and specific subcellular compartments. To overcome this, the development of novel analytical probes is a key research priority. Magnetic Resonance Spectroscopy (MRS) has been adapted for non-invasive detection of 2-HG in tumors, serving as a valuable clinical biomarker, but it lacks subcellular resolution. mdpi.comjneuropsychiatry.org
Recent breakthroughs include the creation of genetically encoded fluorescent biosensors. wiley.combiorxiv.org These sensors, often based on bacterial transcriptional regulators that naturally bind 2-HG, can be targeted to different parts of the cell, such as the cytosol, mitochondria, and nucleus. wiley.combiorxiv.org For example, a recently developed sensor, sfLHGFRH, has been used to reveal a lower-than-expected abundance of L-2-HG in the mitochondrial pool and to confirm its presence in the nucleus. wiley.com Another sensor, D2HGlo, was engineered to be highly specific for D-2-HG and can quantify the oncometabolite in various biological fluids and subcellular compartments. biorxiv.org Other approaches involve adapting enzymatic assays for single-cell analysis using microfluidic chips, which can correlate 2-HG levels with other cellular properties like protein signaling. escholarship.org
Future work will focus on improving the sensitivity, specificity, and dynamic range of these probes. wiley.combiorxiv.org The development of probes that can be used in animal models would be a significant advance, enabling real-time monitoring of 2-HG dynamics during disease progression and in response to therapy. These advanced tools will be indispensable for dissecting the complex and compartmentalized roles of this compound in both health and disease.
Q & A
Basic Research Questions
Q. How is 2-Hydroxypentanedioate synthesized and characterized in laboratory settings?
- Methodology : Synthesis typically involves hydrolysis of lactone precursors (e.g., (R)-5-oxo-2-tetrahydrofuran carboxylic acid) under controlled pH or enzymatic catalysis. Characterization requires a combination of nuclear magnetic resonance (NMR) to identify stereochemistry, infrared (IR) spectroscopy for hydroxyl and carboxylate functional groups, and mass spectrometry (MS) for molecular weight confirmation. Purity assessment via high-performance liquid chromatography (HPLC) is critical .
Q. What are the key spectroscopic markers for identifying this compound in solution?
- Methodology : In H NMR, the hydroxyl proton signal appears as a singlet near δ 4.8–5.2 ppm, while carboxylate protons are absent due to deprotonation. IR spectroscopy shows a broad O–H stretch (~2500–3000 cm) and strong C=O stretches (~1700 cm). For enantiomeric differentiation, circular dichroism (CD) or chiral column HPLC is recommended .
Q. What stability considerations are critical when handling this compound under physiological conditions?
- Methodology : Assess stability using buffered solutions (pH 6–8) at 37°C, monitored via HPLC over 24–72 hours. Degradation products (e.g., glutaric acid) can be quantified using LC-MS. Storage at –20°C in anhydrous conditions minimizes hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology : Conduct a meta-analysis comparing assay conditions (e.g., cell lines, concentrations, incubation times). Validate findings using orthogonal assays (e.g., enzymatic activity vs. metabolomics profiling). Statistical tools like multiple imputation can address missing data biases .
Q. What experimental designs are optimal for studying this compound’s role in metabolic pathways?
- Methodology : Use isotopically labeled analogs (e.g., C or H) to trace metabolic flux via LC-MS. Combine enzyme kinetics (e.g., and measurements) with genetic knockouts in model organisms. Include negative controls (e.g., enantiomerically pure (S)-isomers) to isolate stereospecific effects .
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodology : Employ chiral chromatography (e.g., amylose-based columns) for separation. Enzymatic resolution using stereoselective hydrolases or dehydrogenases improves yield. Monitor enantiomeric excess (ee) via CD or chiral shift reagents in NMR .
Q. What strategies align in vitro and in vivo data for this compound’s pharmacokinetic behavior?
- Methodology : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability (Caco-2 assays) and hepatic microsomal stability data. Validate with in vivo sampling (plasma/tissue LC-MS) and multi-omics approaches (e.g., metabolomics and proteomics) to identify confounding factors .
Methodological Best Practices
- Data Reproducibility : Document raw data in appendices (e.g., NMR spectra, chromatograms) and ensure processed data aligns with research objectives .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1% for HPLC) and methodological variability (e.g., biological replicates vs. technical replicates) .
- Literature Integration : Compare findings with prior studies by highlighting mechanistic overlaps (e.g., enzyme inhibition) and discrepancies (e.g., conflicting IC values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
